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Introduction Acyl-CoA: cholesterol acyltransferase 1 (ACAT1), also known as sterol O-
acyltransferase 1 (SOAT1), is a crucial mitochondrial enzyme that plays a central role in cellular
metabolism.[1][2][3] Encoded by the ACAT1 gene, this enzyme is integral to breaking down
proteins and fats, particularly the amino acid isoleucine and ketone bodies.[1][2] ACAT1
catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs, a
key step in cellular cholesterol homeostasis.[2][4] Dysregulation of ACAT1 has been implicated
in a range of pathologies, including beta-ketothiolase deficiency, atherosclerosis, various
cancers, and Alzheimer's disease.[2][3][5][6][7]

The CRISPR-Cas9 system provides a powerful and precise tool for genome editing, enabling
researchers to create targeted gene knockouts to study gene function.[8][9] By disrupting the
ACAT1 gene, investigators can elucidate its specific roles in metabolic pathways, disease
progression, and its potential as a therapeutic target. These application notes provide an
overview of ACAT1's function and detailed protocols for utilizing CRISPR-Cas9 to investigate
this enzyme.

Application Notes
ACAT1 Function in Cellular Metabolism

ACATL1 is a ubiquitously expressed integral membrane protein located in the endoplasmic
reticulum (ER).[4][10] Its primary metabolic functions include:
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Isoleucine Catabolism: It plays an essential role in the breakdown of the amino acid
isoleucine for energy production.[1][2]

Ketone Body Metabolism: The enzyme is involved in both the breakdown (ketolysis) and
synthesis (ketogenesis) of ketones, which are crucial energy sources during periods of
fasting.[1][2]

Cholesterol Esterification: ACAT1 converts free cholesterol into cholesteryl esters, which are
then stored in cytosolic lipid droplets.[11] This process is vital for preventing the toxic
accumulation of free cholesterol and maintaining cellular cholesterol homeostasis.[4]

Role of ACAT1 in Disease

Atherosclerosis: In macrophages, increased ACAT1 activity promotes the formation of
cholesterol esters, contributing to the foam cell formation characteristic of atherosclerotic
plaques.[2]

Cancer: ACAT1's role in cancer is complex and tissue-specific. It has been found to be
implicated in the progression of various cancers, including breast cancer, colorectal cancer,
and clear cell renal cell carcinoma.[5][6][12] Targeting ACAT1 has been identified as a
potential anti-tumor strategy, as its inhibition can lead to increased levels of free cholesterol,
inducing apoptosis and impairing cancer cell proliferation.[5][6]

Alzheimer's Disease (AD): Excess cholesteryl esters are found in the brains of AD patients.
[11] Studies in mouse models suggest that blocking ACAT1 can provide multiple benefits,
including reducing the production of amyloid-beta (AB) peptides and increasing AB clearance
by microglia.[7] Therefore, ACAT1 is considered a potential therapeutic target for AD.[7][13]

ACAT1-Related Signaling Pathways

ACAT1 expression and activity are regulated by various signaling pathways. In human

macrophages, insulin-mediated regulation of ACATL1 involves the ERK, p38MAPK, and JNK

signaling pathways.[3][14] In the context of cancer, Gene Set Enrichment Analysis (GSEA) has

shown that increased ACAT1 expression is associated with the Adipocytokine Signaling

Pathway, Ppar Signaling Pathway, and p53 Signaling Pathway.[15]
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Insulin-mediated regulation of ACAT1 expression via MAPK pathways.[14]

Quantitative Data Summary

CRISPR-Cas9-mediated modification of ACAT1 allows for quantitative assessment of its

functional roles.

Table 1: Effect of CRISPR-Cas9-mediated ACAT1 Truncation on Macrophage Cholesterol
Metabolism[16] (Data derived from studies on bone marrow-derived macrophages from DBA/2

mice with and without a replicated AKR strain Soatl exon 2 deletion).

Genotype

Free Cholesterol
(FC)

Esterified
Cholesterol (EC)

ECIFC Ratio

Wild-Type (DBA/2)

Lower Accumulation

Higher Accumulation

Higher

ACAT1 Truncation
(Het)

Higher Accumulation

Lower Accumulation

Lower

ACAT1 Truncation

(Homo)

Higher Accumulation

Lower Accumulation

Lower

Table 2: Effect of ACAT1 Gene Knockout in a Niemann-Pick C1 (Npcl) Mouse Model[17]
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Phenotype Npclnmf Npclnmf:Acatl-/-
Median Survival 113 days 138 days
Mean Survival 102 days 137 days
Earlier onset of weight loss Delayed onset of weight loss
Pathology ] ) ] )
and motor skill decline and motor skill decline

Table 3: Effect of ACAT1 Overexpression on Gastric Cancer Cell Phenotype (MKN45 cells)[15]

ACAT1 Overexpression
Marker | Gene Control (MKN45-LV5)
(MKN45-ACAT1)
CD44+ cells 90.21% 56.81%
CD24+ cells 47.42% 65.43%
E-cadherin expression Baseline Enhanced
Vimentin expression Baseline Suppressed
SNAIL, SNAI3 mRNA Baseline Decreased

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ACAT1
in Mammalian Cells

This protocol outlines the generation of an ACAT1 knockout cell line using a plasmid-based
CRISPR-Cas9 system.[8][18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.biorxiv.org/content/10.1101/2020.08.07.241471.full
https://www.genemedi.net/pdf/Genemedi-Crispr-cas9%20Protocol.pdf
https://www.benchchem.com/product/b1679101#using-crispr-cas9-to-study-acat1-function
https://www.benchchem.com/product/b1679101#using-crispr-cas9-to-study-acat1-function
https://www.benchchem.com/product/b1679101#using-crispr-cas9-to-study-acat1-function
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679101?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

